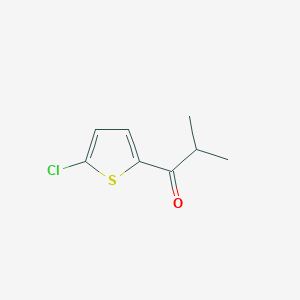

1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one

Description

Overview of Halogenated Thiophene (B33073) Ketones as Synthetic Intermediates and Research Scaffolds

Halogenated thiophene ketones serve as crucial intermediates in the synthesis of a wide array of more complex molecules. The introduction of a halogen atom onto the thiophene ring alters its structural and electronic properties, which can be leveraged in various chemical transformations. This modification makes them valuable precursors for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. The versatility of these compounds is further enhanced by the reactivity of the ketone group, which can undergo a variety of reactions to build more elaborate structures.

The synthesis of halogenated thiophenes can be achieved through methods like electrophilic halocyclization, which offers an environmentally benign route to these compounds. The utility of these halogenated heterocycles is underscored by the fact that over eighty percent of manufactured drugs contain or are synthesized using halogens due to their versatile applications.

Contextual Significance of the Thiophene Moiety in Diverse Chemical Systems

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of a molecule to its biological target. This, combined with the synthetic accessibility of thiophene derivatives, makes the thiophene moiety a cornerstone in the design of new therapeutic agents and functional materials.

Academic Rationale for Investigating 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one

The primary academic interest in this compound stems from its role as a key precursor in the synthesis of chalcones and other related compounds. Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. The 1-(5-chlorothiophen-2-yl) moiety can be incorporated into chalcone (B49325) structures through reactions such as the Claisen-Schmidt condensation.

Research has demonstrated that chalcones derived from halogenated thiophenes possess a range of biological activities. Therefore, the synthesis and characterization of this compound are crucial first steps in the exploration of new potential therapeutic agents. The study of its reactivity and the properties of its derivatives contributes to a deeper understanding of structure-activity relationships in medicinal chemistry.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, its synthesis and properties can be inferred from the general principles of organic chemistry and studies on analogous compounds.

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with isobutyryl chloride or isobutyric anhydride. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 98490-84-7 |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

This data is compiled from publicly available chemical databases.

Further research is necessary to fully elucidate the specific spectral and chemical properties of this compound. However, based on its structure, it is expected to exhibit characteristic signals in NMR and IR spectroscopy corresponding to the protons and carbons of the chlorothiophene and isobutyryl groups, as well as a strong absorption band for the carbonyl group in the IR spectrum.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYJFXVHHWBBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 5 Chlorothiophen 2 Yl 2 Methylpropan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the 1-Propanone Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one, the analysis focuses on strategically disconnecting the molecule to identify plausible synthetic routes.

The most logical and common disconnection occurs at the carbon-carbon bond between the carbonyl group and the thiophene (B33073) ring. This bond cleavage simplifies the complex structure into two more manageable precursor fragments or "synthons."

This primary disconnection suggests a synthetic strategy where an electrophilic acylating agent is introduced to a nucleophilic thiophene ring, a pathway characteristic of the Friedel-Crafts acylation reaction. organic-chemistry.org

Approaches to Carbonyl Bond Formation and the 2-Methylpropan-1-one Chain

The retrosynthetic step identifies an isobutyryl cation as the key electrophilic synthon. The corresponding synthetic equivalent for this positively charged species is an activated form of isobutyric acid, most commonly isobutyryl chloride or isobutyric anhydride. In a forward synthesis, a Lewis acid would be used to generate the highly electrophilic acylium ion from one of these reagents, which then reacts with the aromatic substrate. semanticscholar.org

An alternative, though less direct, disconnection could involve the carbonyl group itself. This would lead to an isopropyl nucleophile (e.g., an isopropyl Grignard reagent) and a 5-chlorothiophene-2-carbonyl derivative. This pathway requires the pre-functionalization of the thiophene ring with a suitable carbonyl-containing group.

Tactics for the Integration of the 5-Chlorothiophen-2-yl Unit

The integration of the 5-chlorothiophen-2-yl moiety is dictated by the chosen disconnection strategy. In the primary route suggested by the main disconnection, this unit is introduced as the starting material, 2-chlorothiophene (B1346680). Thiophene and its derivatives are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution, making them ideal substrates for reactions like Friedel-Crafts acylation. asianpubs.orglibretexts.org The chlorine atom at the 5-position deactivates the ring slightly but directs the incoming electrophile to the vacant 2-position, which is the desired regiochemistry for the target molecule.

In an alternative strategy, the 5-chlorothiophen-2-yl unit could be designed as a nucleophile. This would involve preparing an organometallic reagent, such as 2-lithio-5-chlorothiophene or (5-chlorothiophen-2-yl)magnesium bromide, which could then react with an electrophilic source of the isobutyryl group.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule relies on the availability and preparation of key precursors identified during the retrosynthetic analysis.

Preparation of 5-Chlorothiophene-2-carbonyl Derivatives

While the most direct route involves the acylation of 2-chlorothiophene, synthetic pathways requiring a pre-functionalized thiophene ring depend on derivatives like 5-chlorothiophene-2-carbonyl chloride. This important intermediate can be synthesized through several methods. A common approach is the chlorination of 5-chlorothiophene-2-carboxylic acid using standard chlorinating agents. guidechem.comgoogle.com Another documented method involves the reaction of 2-chlorothiophene with oxalyl chloride at elevated temperatures. google.com

| Starting Material | Reagents | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux in a nonpolar solvent (e.g., carbon tetrachloride) | High | guidechem.comgoogle.com |

| 2-Acetyl-5-chlorothiophene (B429048) | Disulfur dichloride (S₂Cl₂), then Sulfuryl chloride (SO₂Cl₂) | Chlorobenzene, 132°C | 80% | chemicalbook.com |

| 2-Chlorothiophene | Oxalyl chloride | Sulfolane, 180°C | 71% | google.com |

Synthesis of Isopropyl-Containing Carbonyl Synthons

The primary electrophilic precursor for the Friedel-Crafts route, isobutyryl chloride, is a commercially available reagent. For synthetic routes requiring a nucleophilic isopropyl group, isopropylmagnesium bromide is a widely used Grignard reagent. It is typically prepared by reacting 2-bromopropane (B125204) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. guidechem.com

| Starting Material | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-Bromopropane (Isopropyl bromide) | Magnesium (turnings) | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous, inert atmosphere (N₂ or Ar), often initiated with iodine or an existing Grignard reagent | guidechem.com |

Forward Synthesis Routes to this compound

The most direct and efficient forward synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene. This reaction falls under the category of electrophilic aromatic substitution.

In this process, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is used to activate the acylating agent, isobutyryl chloride. organic-chemistry.org This activation generates a highly reactive acylium ion intermediate. The electron-rich 2-chlorothiophene ring then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the C5 position of the thiophene ring, which is the most nucleophilic site and is sterically accessible, leading directly to the formation of the desired product. The reaction is typically quenched with water or dilute acid to hydrolyze the intermediate complexes. asianpubs.orggoogle.com

While aluminum chloride is a common catalyst, other Lewis acids have been employed for the acylation of thiophenes to mitigate side reactions. asianpubs.orggoogle.com The choice of catalyst and reaction conditions can be critical to optimizing the yield and purity of the final product.

| Thiophene Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Thiophene | Acyl Chlorides | EtAlCl₂ | CH₂Cl₂ | 0°C, inert atmosphere | asianpubs.org |

| Thiophene | Acetic Anhydride | Zinc Chloride (ZnCl₂) | Reflux | Catalytic amount of ZnCl₂ is effective | google.com |

| Norcorrolatonickel(II) | Acyl Chlorides | AlCl₃ | CH₂Cl₂ | Room temperature | rsc.org |

Friedel-Crafts Acylation Strategies on 2-Chlorothiophene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org This method is a direct and common pathway for the synthesis of aryl ketones. nih.govsemanticscholar.org For the synthesis of this compound, this strategy involves the reaction of 2-chlorothiophene with an appropriate acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich thiophene ring. The chlorine atom on the thiophene ring is a deactivating, ortho-para directing group. However, in the case of thiophene, which is a highly reactive aromatic heterocycle, acylation predominantly occurs at the C5 position (alpha to the sulfur atom) due to the stabilizing effect of the sulfur on the adjacent carbocation intermediate. The presence of the chloro group at the C2 position further directs the incoming electrophile to the C5 position.

Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and ethylaluminum dichloride (EtAlCl₂). organic-chemistry.orgasianpubs.org The choice of catalyst and solvent can significantly influence the reaction's yield and selectivity. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts as they complex with the product ketone. organic-chemistry.org Alternative catalytic systems, such as those using deep eutectic solvents like [CholineCl][ZnCl₂]₃, have been developed to offer a greener and more efficient approach. rsc.org

Table 1: Illustrative Conditions for Friedel-Crafts Acylation of 2-Chlorothiophene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Isobutyryl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 2-4 | Moderate to High |

| Isobutyryl Chloride | SnCl₄ | 1,2-Dichloroethane | RT | 3-6 | Moderate to High |

| Isobutyric Anhydride | EtAlCl₂ | Dichloromethane (DCM) | 0 | 2 | Good to Excellent |

| Isobutyryl Chloride | [CholineCl][ZnCl₂]₃ | Neat | 80 (Microwave) | 0.5 | High |

Note: This table presents typical conditions based on general Friedel-Crafts acylation procedures. Yields are illustrative and can vary.

Organometallic Coupling Reactions to Form the Ketone Linkage

Organometallic coupling reactions provide a powerful alternative for forming the ketone linkage, often with high specificity and tolerance for various functional groups. These methods typically involve the reaction of an organometallic derivative of one reactant with an electrophilic form of the other.

One common approach involves the preparation of a Grignard or organolithium reagent from 2-chlorothiophene. This can be achieved through metal-halogen exchange. The resulting 5-chloro-2-thienylmagnesium halide or 5-chloro-2-thienyllithium is a potent nucleophile that can react with an acylating agent like isobutyryl chloride to form the desired ketone. Careful temperature control is crucial to prevent side reactions.

Alternatively, transition-metal-catalyzed cross-coupling reactions such as the Stille, Suzuki, or Negishi coupling can be employed. For instance, a Suzuki coupling could involve the reaction of 5-chloro-2-thiopheneboronic acid with isobutyryl chloride, catalyzed by a palladium complex. orgsyn.org These methods are known for their high yields and functional group compatibility. A palladium/copper-catalyzed cross-coupling reaction has been reported for the synthesis of other complex ketones, demonstrating the utility of this approach. mdpi.com

Table 2: Potential Organometallic Coupling Strategies

| Coupling Type | Organometallic Reagent | Electrophile | Catalyst System |

| Grignard | 5-Chloro-2-thienylmagnesium bromide | Isobutyryl chloride | None |

| Stille | Tributyl(5-chloro-2-thienyl)stannane | Isobutyryl chloride | Pd(PPh₃)₄ |

| Suzuki | 5-Chloro-2-thiopheneboronic acid | Isobutyryl chloride | Pd(OAc)₂, P(c-Hex)₃ |

Note: This table outlines plausible organometallic coupling routes.

Alternative Direct Functionalization Methods

Beyond classical methods, modern synthetic chemistry offers direct functionalization techniques that can potentially streamline the synthesis. Direct C-H activation is a prominent strategy that avoids the pre-functionalization step of creating an organometallic reagent.

This approach would involve the direct acylation of the C-H bond at the 5-position of 2-chlorothiophene. Such reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium, often requiring a directing group to achieve high regioselectivity. While challenging, the development of C-H acylation methods for heterocycles is an active area of research. Another related strategy is deprotonation-functionalization, where a strong base is used to selectively deprotonate the most acidic proton on the ring (at C5), followed by trapping the resulting anion with an acylating electrophile. researchgate.net This method can be highly effective for certain heterocyclic systems.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is a critical step to maximize product yield and purity while minimizing costs and environmental impact. biosynce.com For any of the synthetic routes described, a systematic variation of parameters is necessary.

Key Optimization Parameters:

Solvent: The choice of solvent affects reactant solubility, reaction rate, and selectivity. For Friedel-Crafts acylations, common solvents include dichloromethane, 1,2-dichloroethane, and nitrobenzene. For organometallic reactions, ethereal solvents like THF or diethyl ether are standard. researchgate.netscielo.br

Catalyst: The nature and amount of the catalyst are crucial. In Friedel-Crafts reactions, screening different Lewis acids and their concentrations can significantly impact the outcome. researchgate.net In cross-coupling reactions, the choice of palladium precursor and ligand is paramount. orgsyn.org

Temperature: Reaction temperature influences the rate of reaction and the formation of byproducts. Friedel-Crafts reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, preventing byproduct formation from prolonged reaction or incomplete conversion from premature quenching. scielo.br

Isolation and Purification: Once the reaction is complete, a standard work-up procedure is followed. This typically involves quenching the reaction (e.g., with ice-water for Friedel-Crafts), followed by extraction of the product into a suitable organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities. googleapis.com

Purification of the crude product is often achieved through one or more of the following techniques:

Column Chromatography: This is a widely used method for purifying organic compounds. The crude product is passed through a silica (B1680970) gel column, and different components are separated based on their polarity. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystalline material. googleapis.com

Distillation: For liquid products, distillation under reduced pressure can be used for purification.

The final, purified this compound would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Advanced Spectroscopic and Structural Elucidation of 1 5 Chlorothiophen 2 Yl 2 Methylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one is characterized by distinct signals corresponding to the protons of the isopropyl group and the thiophene (B33073) ring. The isopropyl group gives rise to a classic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shift of the methine proton is significantly downfield due to the deshielding effect of the adjacent carbonyl group.

The two protons on the thiophene ring, H-3 and H-4, appear as doublets due to coupling to each other. Their specific chemical shifts are influenced by the electronic effects of the chloro substituent at the C-5 position and the acyl group at the C-2 position. The proton at the C-4 position (H-4) is typically found further downfield than the H-3 proton. The coupling constant (³JHH) between these two adjacent protons is characteristic of thiophene systems.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This data is predicted based on established chemical shift principles and analysis of similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₂CH- | 1.22 | Doublet | 6.9 | 6H |

| (CH₃)₂CH - | 3.55 | Septet | 6.9 | 1H |

| Thiophene H-4 | 7.01 | Doublet | 4.1 | 1H |

| Thiophene H-3 | 7.58 | Doublet | 4.1 | 1H |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which have no attached protons. For this compound, six distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C=O) due to its significant deshielding.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This data is predicted based on established chemical shift principles and analysis of similar structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O | 198.5 |

| Thiophene C -2 | 143.1 |

| Thiophene C -5 | 138.9 |

| Thiophene C -3 | 134.2 |

| Thiophene C -4 | 127.0 |

| (CH₃)₂C H- | 40.8 |

| (C H₃)₂CH- | 19.1 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a key cross-peak would be observed between the methine proton of the isopropyl group (at ~3.55 ppm) and the methyl protons (at ~1.22 ppm), confirming their connectivity. Another cross-peak would connect the two thiophene protons (H-3 and H-4), confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wikipedia.org It would show correlations between the thiophene H-3 signal and the C-3 carbon, the H-4 signal and the C-4 carbon, the isopropyl CH proton and its corresponding carbon, and the isopropyl CH₃ protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity, particularly through quaternary carbons. Key expected correlations include:

From the isopropyl methine proton (CH) to the carbonyl carbon (C=O), confirming the isobutyryl group structure.

From the thiophene H-3 proton to the carbonyl carbon (C=O) and the quaternary C-5, definitively linking the acyl group to the C-2 position.

From the isopropyl methyl protons (CH₃) to the methine carbon (CH) and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is useful for determining conformation. A NOESY spectrum could reveal spatial proximity between the isopropyl methine proton and the H-3 proton of the thiophene ring, providing insight into the preferred rotational conformation around the C2-C=O bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint.

The IR and Raman spectra of this compound are dominated by several characteristic bands. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aryl ketones, this band typically appears in the region of 1660-1680 cm⁻¹. mdpi.com Its exact position is sensitive to conjugation with the thiophene ring.

The thiophene ring itself gives rise to a set of characteristic vibrations. These include C=C stretching bands, typically found in the 1500-1600 cm⁻¹ region, and C-H aromatic stretching vibrations above 3000 cm⁻¹. The C-S stretching vibration of the ring is often weaker and can be found in the fingerprint region (below 1500 cm⁻¹). docbrown.info The C-Cl stretch is expected at lower frequencies, typically in the 700-800 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Thiophene Ring C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-Cl Stretch | 800 - 700 | Medium-Strong |

The molecule has conformational flexibility due to rotation around the single bond connecting the thiophene ring (C-2) and the carbonyl carbon. This rotation can lead to different stable conformers, primarily defined by the relative orientation of the thiophene's sulfur atom and the carbonyl oxygen (syn-periplanar or anti-periplanar).

In some cases, these different conformers can be distinguished using vibrational spectroscopy. nih.gov If multiple conformers coexist at room temperature, the carbonyl (C=O) stretching band in the IR or Raman spectrum may appear broadened or split into multiple components, with each component corresponding to a different conformer. ekb.eg The specific environment of the C=O group in each rotational isomer leads to a slightly different vibrational frequency. Computational studies can be used to predict the vibrational frequencies for each conformer, aiding in the interpretation of experimental spectra. plos.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, with the molecular formula C₈H₉ClOS, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S).

The precise mass measurement from HRMS would serve to definitively confirm the elemental composition of the molecule, distinguishing it from any other compounds that might have the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for C₈H₉ClOS This table illustrates the calculation of the theoretical monoisotopic mass, which would be confirmed by HRMS analysis.

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | | | | 188.006264 |

In mass spectrometry, particularly using techniques like Electron Ionization (EI-MS), the molecular ion is subjected to high energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses.

Key expected fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. The most likely alpha-cleavage would involve the loss of the isopropyl group, leading to the formation of a stable 5-chlorothiophen-2-ylcarbonyl cation.

Loss of CO: The acylium ion formed can further fragment by losing a neutral carbon monoxide molecule.

Cleavage within the Isopropyl Group: Fragmentation can also occur within the isopropyl side chain.

Thiophene Ring Fragmentation: At higher energies, the thiophene ring itself can undergo fragmentation.

The analysis of these patterns allows chemists to piece together the structural components of the molecule, confirming the connectivity of the 5-chlorothiophenyl group, the carbonyl function, and the isopropyl moiety.

Table 2: Predicted Key Mass Fragments of this compound This table presents hypothetical, yet structurally logical, fragmentation data that would be expected from an EI-MS experiment.

| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 188/190 | [C₈H₉ClOS]⁺ | Molecular Ion (M⁺) |

| 145/147 | [C₅H₂ClOS]⁺ | •CH(CH₃)₂ |

| 117/119 | [C₄H₂ClS]⁺ | CO from [C₅H₂ClOS]⁺ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would result in characteristic M+2 isotopic peaks for all chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of the molecule, as well as how molecules pack together in the crystal lattice. Although a published crystal structure for this compound is not available, this section describes the methodologies and the type of insights that would be gained from such a study.

The prerequisite for X-ray diffraction analysis is the availability of high-quality single crystals. For an organic compound like this compound, suitable crystals would typically be grown using solution-based methods. A common and effective technique is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to create a saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.

Table 3: Representative Geometric Parameters Expected from X-ray Crystallography This table provides typical, expected values for the types of bonds present in the molecule, which would be precisely determined by X-ray analysis.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C(thiophene)-C(carbonyl) | ~1.48 Å |

| Bond Length | S-C(thiophene) | ~1.71 Å |

| Bond Length | C-Cl | ~1.73 Å |

| Bond Angle | C-C(O)-C | ~118° |

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the supramolecular assembly:

C-H…O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with C-H groups from the thiophene ring or isopropyl groups of neighboring molecules.

C-Cl…π Interactions: The chlorine atom, with its partial negative charge and polarizability, could interact favorably with the electron-rich π-system of the thiophene ring of an adjacent molecule.

π-π Stacking: The planar thiophene rings could stack on top of each other in either a parallel or offset fashion, driven by favorable electrostatic and van der Waals forces.

The identification and characterization of these interactions are crucial for understanding the physical properties of the compound in its solid state.

Computational Chemistry and Molecular Modeling of 1 5 Chlorothiophen 2 Yl 2 Methylpropan 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Energetic Characterization of Conformations

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process would typically be performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p). nih.gov

The rotational freedom around the single bonds, particularly the bond connecting the carbonyl group to the thiophene (B33073) ring and the bond between the carbonyl carbon and the isopropyl group, gives rise to various conformers. By systematically rotating these bonds and performing geometry optimization for each resulting structure, different stable and transition state conformations can be identified. The relative energies of these conformers are then calculated to determine the most energetically favorable conformations. For similar thiophene-containing molecules, it has been observed that the planarity of the molecule is a key factor in its stability. researchgate.netresearchgate.net

Table 1: Hypothetical Relative Energies of Optimized Conformations of this compound

| Conformer | Dihedral Angle (Cring-Cring-C=O-Cisopropyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 |

| B | ~0° (syn-periplanar) | 2.50 |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Analysis of Electronic Structure, Charge Distribution, and Electrostatic Potentials

Once the geometry is optimized, the electronic properties can be investigated. The distribution of electrons within the molecule is crucial for understanding its reactivity. Natural Bond Orbital (NBO) analysis is often employed to study charge distribution and intramolecular interactions. The analysis provides information on the atomic charges, revealing the electrophilic and nucleophilic sites within the molecule.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visually represents the electrostatic potential on the electron density surface. The MEP map uses a color scale to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms and the region around the chlorine atom might exhibit positive potential.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| Cl | -0.10 |

Note: This table is illustrative and represents the type of data that would be generated from electronic structure calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are highly valuable for the interpretation and assignment of experimental NMR spectra. nih.gov

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The analysis of vibrational modes provides a detailed picture of the molecule's internal motions. For thiophene derivatives, characteristic stretching frequencies for the C=O, C-S, and C-Cl bonds are of particular interest. nih.gov

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's photophysical properties. The predicted absorption maxima (λmax) can be compared with experimental data to validate the computational model.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (H on C adjacent to Cl) | ~7.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~195 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1680 cm⁻¹ |

Note: This table is illustrative and represents the type of data that would be generated from spectroscopic predictions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Simulation of Solution-Phase Behavior and Solvent Effects

MD simulations are particularly useful for studying molecules in a condensed phase, such as in a solvent. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, the effect of the solvent on the solute's conformation and dynamics can be investigated. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can significantly influence the conformational preferences of this compound. For instance, a polar solvent might stabilize conformers with a larger dipole moment.

Exploration of Conformational Transitions and Energy Barriers

MD simulations can be used to explore the conformational landscape of this compound and to study the transitions between different conformers. Techniques such as umbrella sampling or metadynamics can be employed to enhance the sampling of rare events, such as conformational changes that involve crossing high energy barriers. arxiv.org The free energy profile along a specific reaction coordinate (e.g., a dihedral angle) can be calculated, providing the heights of the energy barriers between different conformational states. This information is crucial for understanding the flexibility and dynamic behavior of the molecule.

Table 4: Hypothetical Free Energy Barriers for Conformational Transitions of this compound in Solution

| Transition | Free Energy Barrier (kcal/mol) |

|---|---|

| Conformer A to Conformer B | 6.5 |

Note: This table is illustrative and represents the type of data that would be generated from molecular dynamics simulations.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes with Generic Chemical Scaffolds

To explore the potential bioactivity of this compound, molecular docking simulations can be performed against a panel of generic protein scaffolds representing various enzyme classes, such as kinases, proteases, and G-protein coupled receptors (GPCRs). These simulations predict the binding affinity and the most likely binding poses of the compound within the active sites of these proteins.

To illustrate, a hypothetical docking study against a generic kinase active site is presented below. The docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating stronger binding.

| Protein Target (Generic Scaffold) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase ATP Binding Site | -8.5 | Leu25, Val33, Ala48, Phe102, Lys18 |

| Cysteine Protease Active Site | -7.2 | Cys25, His159, Trp177, Gln19 |

| GPCR Orthosteric Pocket | -6.8 | Phe112, Trp158, Tyr288, Asn110 |

Analysis of Non-Covalent Interactions at Modeled Interfaces

A detailed analysis of the docked poses allows for the characterization of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. For this compound, the following non-covalent interactions are anticipated to be significant:

Hydrogen Bonds: The primary hydrogen bond acceptor is the carbonyl oxygen. This group is predicted to form strong hydrogen bonds with backbone amide protons or side-chain hydroxyl or amine groups of amino acid residues within the binding site.

Van der Waals Interactions: The isobutyl group and the thiophene ring are expected to engage in numerous van der Waals contacts with hydrophobic residues, contributing significantly to the binding energy.

Halogen Bonds: The chlorine atom on the thiophene ring can participate in halogen bonding, a directional interaction with a nucleophilic atom, such as a backbone carbonyl oxygen or a carboxylate side chain of an aspartate or glutamate (B1630785) residue.

π-Stacking and π-Sulfur Interactions: The aromatic thiophene ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Additionally, the sulfur atom in the thiophene ring can participate in π-sulfur interactions with aromatic systems.

A summary of these potential non-covalent interactions is provided in the table below:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues |

| Hydrogen Bond | Carbonyl Oxygen | Ser, Thr, Lys, Arg, Asn, Gln |

| Van der Waals | Isobutyl group, Thiophene ring | Ala, Val, Leu, Ile, Met, Phe |

| Halogen Bond | Chlorine atom | Asp, Glu, backbone C=O |

| π-Stacking | Thiophene ring | Phe, Tyr, Trp |

| π-Sulfur | Thiophene sulfur | Phe, Tyr, Trp |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Development of Predictive Models for Physicochemical Properties

A QSPR model for predicting various physicochemical properties of this compound and its analogs can be developed using a set of calculated molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Commonly used molecular descriptors for QSPR modeling include:

Topological Descriptors: Connectivity indices (e.g., Randić index, Wiener index) that describe the branching and connectivity of the molecule.

Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) that relate to the electronic distribution and reactivity.

Constitutional Descriptors: Molecular weight, number of atoms, and number of specific functional groups.

Geometrical Descriptors: Molecular surface area and volume.

A multiple linear regression (MLR) or more advanced machine learning algorithms can be employed to build a model that correlates these descriptors with properties such as boiling point, logP (lipophilicity), and molar refractivity.

A hypothetical QSPR model for predicting the boiling point of a series of substituted chlorothiophene ketones might take the following form:

Boiling Point (°C) = b₀ + b₁ (Molecular Weight) + b₂ (Dipole Moment) + b₃ (Wiener Index)

Where b₀, b₁, b₂, and b₃ are regression coefficients determined from the training set of compounds.

Below is a hypothetical data table of molecular descriptors and a predicted physicochemical property for this compound.

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 188.67 |

| LogP (calculated) | 3.2 |

| Molar Refractivity (calculated) | 48.5 cm³/mol |

| Dipole Moment (Debye) | 2.8 |

| Wiener Index | 345 |

| Predicted Boiling Point (°C) | 285 |

Correlation of Structural Features with Desired Chemical Attributes

By analyzing the developed QSPR models, it is possible to identify the key structural features that influence specific chemical attributes. For instance, the model for lipophilicity (logP) would likely show a positive correlation with molecular weight and the presence of the chlorine atom, indicating that larger and more halogenated analogs would be more lipophilic. Conversely, the introduction of polar functional groups would decrease the predicted logP value.

The correlation of structural features with desired attributes is crucial for rational drug design and materials science. For example, if a lower lipophilicity is desired to improve the pharmacokinetic profile of a potential drug candidate, the QSPR model can guide the modification of the lead compound by suggesting the removal of lipophilic groups or the addition of polar moieties.

The following table summarizes the likely correlation between structural features of this compound and some desired chemical attributes, based on general QSPR principles.

| Structural Feature | Chemical Attribute | Correlation | Rationale |

| Isobutyl Group Size | Lipophilicity (LogP) | Positive | Increasing the size of the alkyl chain increases the nonpolar surface area. |

| Presence of Chlorine | Membrane Permeability | Positive | Halogenation often increases lipophilicity, which can enhance passive diffusion across biological membranes. |

| Carbonyl Group | Aqueous Solubility | Negative | The polar carbonyl group can engage in hydrogen bonding with water, but its effect is often outweighed by the larger nonpolar regions of the molecule. |

| Thiophene Ring | Metabolic Stability | Variable | The thiophene ring can be susceptible to oxidation by cytochrome P450 enzymes, but its stability is influenced by the nature and position of substituents. |

Chemical Reactivity and Derivatization Strategies for 1 5 Chlorothiophen 2 Yl 2 Methylpropan 1 One

Transformations of the Ketone Carbonyl Group

The ketone moiety is a versatile functional group that readily participates in various addition and functionalization reactions.

Nucleophilic Additions (e.g., Cyanohydrin Formation, Imine Formation)

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This reactivity is central to the formation of cyanohydrins and imines.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN), 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one can be converted into the corresponding cyanohydrin. The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. youtube.com This transformation is significant as the resulting cyanohydrin can be hydrolyzed to form α-hydroxy carboxylic acids or reduced to yield β-amino alcohols. youtube.com

Imine Formation: The reaction of the ketone with primary amines or ammonia (B1221849) leads to the formation of imines, also known as Schiff bases. nih.gov This condensation reaction typically requires acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine. The reaction is reversible and is driven to completion by the removal of water. youtube.com Imines are valuable intermediates in organic synthesis, participating in various transformations. nih.gov

| Reaction | Reagent(s) | Product Type | General Structure of Product |

|---|---|---|---|

| Cyanohydrin Formation | HCN or NaCN/KCN followed by acid | Cyanohydrin | A molecule with a hydroxyl and a cyano group attached to the former carbonyl carbon |

| Imine Formation | Primary Amine (R-NH₂) and an acid catalyst | Imine (Schiff Base) | A molecule containing a carbon-nitrogen double bond |

Alpha-Carbon Functionalization (e.g., Halogenation, Alkylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) exhibits unique reactivity due to the acidity of its α-hydrogen. This allows for functionalization at this position through the formation of an enol or enolate intermediate.

Halogenation: Alpha-halogenation can occur under both acidic and basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. libretexts.org The formation of the enol is the rate-determining step. libretexts.org Under basic conditions, an enolate is formed, which then attacks the halogen. libretexts.org The introduction of a halogen at the α-position makes the remaining α-hydrogen more acidic, potentially leading to multiple halogenations under basic conditions. libretexts.org To achieve monohalogenation, acidic conditions are generally preferred. libretexts.org For this compound, the single α-hydrogen on the tertiary carbon can be replaced by a halogen atom (Cl, Br, or I).

Alkylation: The enolate, generated by treating the ketone with a strong base, can also act as a nucleophile in an SN2 reaction with an alkyl halide. This results in the formation of a new carbon-carbon bond at the α-position, a process known as alpha-alkylation.

| Reaction | Reagent(s) | Intermediate | Product Type |

|---|---|---|---|

| Acid-Catalyzed Halogenation | X₂ (Cl₂, Br₂, I₂), Acid Catalyst (e.g., Acetic Acid) | Enol | α-Halo Ketone |

| Base-Promoted Halogenation | X₂ (Cl₂, Br₂, I₂), Base (e.g., NaOH) | Enolate | α-Halo Ketone (polyhalogenation possible) |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkyl Ketone |

Reduction Reactions to Corresponding Alcohols or Alkanes

The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Reduction to Alkanes (Deoxygenation): Complete removal of the carbonyl oxygen to form an alkane, 2-chloro-5-isobutylthiophene, can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Strong Base (e.g., KOH), High Temperature | Alkane |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Alkane |

Reactions on the 5-Chlorothiophene Ring System

The 5-chlorothiophene ring is amenable to modification through both electrophilic substitution on the ring itself and cross-coupling reactions at the carbon-chlorine bond.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

Thiophene (B33073) is an electron-rich aromatic ring that typically undergoes electrophilic aromatic substitution readily. msu.edu However, in this compound, the ring is substituted with two deactivating groups: the chloro group at position 5 and the isobutyryl group at position 2. The isobutyryl group is a meta-director, directing incoming electrophiles to the C4 position. The chloro group is an ortho-, para-director, which would direct an incoming electrophile to the C3 position. The outcome of the reaction depends on the interplay of these electronic effects and the specific reaction conditions.

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The nitro group can serve as a precursor to an amino group. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.org The electrophile is sulfur trioxide (SO₃). libretexts.org Sulfonation is often a reversible process. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Halogen

The chlorine atom on the thiophene ring provides a handle for modern carbon-carbon bond-forming reactions, most notably those catalyzed by palladium. researchgate.net These reactions are powerful tools for constructing complex molecular architectures. researchgate.netyoutube.com

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the chloro-thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is highly versatile for forming biaryl or vinyl-aryl linkages. nih.govnih.gov The catalytic cycle generally involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Reaction: This reaction couples the aryl chloride with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for constructing C(sp²)-C(sp) bonds. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The reaction proceeds with high stereoselectivity and is a powerful method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl Compound |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base | Arylalkyne |

| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

Lithiation and Subsequent Electrophilic Quenching on the Thiophene Ring

The chemical reactivity of this compound allows for selective functionalization of the thiophene ring through lithiation followed by electrophilic quenching. The chloro-substituent at the 5-position and the acyl group at the 2-position of the thiophene ring significantly influence the regioselectivity of this process. The bulky isopropyl ketone moiety can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent C3 position. However, the inherent acidity of the proton at the C3 position, being ortho to the electron-withdrawing carbonyl group, also favors lithiation at this site.

The process typically involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). These bases are sufficiently strong to deprotonate the thiophene ring without significant nucleophilic attack at the carbonyl group. The bulky nature of these bases also helps in directing the metalation to the sterically accessible C3 position.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C3 position. The outcome of the reaction is highly dependent on the nature of the electrophile used.

Table 1: Examples of Electrophilic Quenching of Lithiated this compound

| Electrophile | Reagent Example | Product at C3-Position |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |

| Carbon Dioxide | Dry CO₂ | Carboxylic Acid |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl |

| Disulfide | Dimethyl Disulfide (CH₃SSCH₃) | Methylthio |

This strategy provides a versatile method for the synthesis of a range of 3-substituted-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one derivatives, enabling the exploration of structure-activity relationships by modifying the thiophene core.

Synthesis of Advanced Analogs and Functionalized Derivatives

Modification of the Isopropyl Side Chain

The isopropyl group of this compound offers another site for structural modification, primarily through reactions at the α-carbon (the methine position). These modifications can introduce new functionalities that can modulate the compound's physicochemical properties.

A common strategy for functionalizing the α-position of ketones is through the formation of an enolate followed by reaction with an electrophile. However, due to the presence of acidic protons on the thiophene ring, selective deprotonation of the α-carbon can be challenging. An alternative and often more controlled approach involves an initial α-halogenation, typically bromination, to form an α-haloketone intermediate. This intermediate then serves as a versatile precursor for introducing various substituents via nucleophilic substitution reactions.

Key α-Functionalization Strategies:

α-Hydroxylation: The α-bromoketone can be converted to the corresponding α-hydroxyketone through reaction with a hydroxide (B78521) source, often under basic conditions.

α-Amination: Nucleophilic substitution with primary or secondary amines can introduce amino functionalities at the α-position, leading to the formation of α-amino ketones.

α-Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides allows for the introduction of ether linkages.

Table 2: Potential Modifications of the Isopropyl Side Chain

| Reaction Type | Reagents | Resulting Functional Group at α-Position |

| Halogenation | N-Bromosuccinimide (NBS), cat. acid | Bromo |

| Hydroxylation (from α-bromo) | aq. NaOH or K₂CO₃ | Hydroxyl |

| Amination (from α-bromo) | R₂NH (e.g., Piperidine, Morpholine) | Amino (e.g., Piperidinyl, Morpholinyl) |

| Alkoxylation (from α-bromo) | NaOR (e.g., Sodium Methoxide) | Alkoxy (e.g., Methoxy) |

These modifications provide access to a diverse set of analogs with altered polarity, hydrogen bonding capabilities, and steric profiles, which can be valuable for optimizing biological activity.

Introduction of Heteroatom-Containing Linkers

Building upon the α-functionalization strategies described previously, the introduction of heteroatom-containing linkers can be achieved. The key intermediate for these syntheses is typically the α-haloketone derivative of this compound. This electrophilic species readily reacts with various heteroatomic nucleophiles, creating a covalent linkage between the thiophene core and another functional group.

Synthetic Routes to Heteroatom-Linked Derivatives:

Ether Linkages: Williamson ether synthesis, by reacting the α-bromoketone with alcohols or phenols in the presence of a base, can be employed to introduce ether-linked substituents.

Thioether Linkages: Thiolates, generated from thiols and a base, readily displace the α-bromide to form thioether-linked derivatives.

Amine Linkages: As mentioned in the previous section, primary and secondary amines can be used to form α-amino ketones, thereby introducing a nitrogen-containing linker.

Table 3: Examples of Heteroatom-Containing Linkers

| Linker Type | Nucleophile | Example of Introduced Group |

| Ether | Phenol | Phenoxy |

| Thioether | Thiophenol | Phenylthio |

| Amine | Aniline | Anilino |

The synthesis of such derivatives allows for the exploration of more extended chemical space and the potential for interactions with multiple biological targets.

Exploration of Chalcone (B49325) Analogs and Other Conjugated Systems

Chalcones are a class of compounds characterized by an α,β-unsaturated ketone core, which can be synthesized through the Claisen-Schmidt condensation of a ketone with an aromatic aldehyde. While this compound itself cannot directly form a chalcone due to the presence of a methine group instead of a methylene group adjacent to the carbonyl, a structurally related precursor, 2-acetyl-5-chlorothiophene (B429048), is an excellent starting material for the synthesis of a wide variety of thiophene-containing chalcone analogs.

The Claisen-Schmidt condensation is typically carried out under basic or acidic conditions. In a typical base-catalyzed reaction, an appropriate aromatic aldehyde is treated with 2-acetyl-5-chlorothiophene in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. This reaction leads to the formation of a conjugated system where the 5-chlorothiophen-2-yl moiety is linked to another aromatic ring through a propenone bridge.

The versatility of this reaction allows for the introduction of a wide array of substituents on the second aromatic ring, enabling a systematic investigation of their electronic and steric effects.

Table 4: Synthesis of Chalcone Analogs from 2-Acetyl-5-chlorothiophene

| Aromatic Aldehyde | Resulting Chalcone Analog |

| Benzaldehyde | 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | 1-(5-Chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 1-(5-Chlorothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

The exploration of these conjugated systems is of significant interest as the extended π-system often imparts unique photophysical and biological properties to the molecules.

Structure Activity Relationship Sar Methodologies and Mechanistic Investigations in Analogous Systems

Design of Compound Libraries for Systematic SAR Exploration

A cornerstone of structure-activity relationship (SAR) studies is the synthesis and evaluation of a curated library of analogous compounds. This allows researchers to systematically probe the effects of modifying specific parts of the lead molecule, 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one. The design of such a library involves strategic variations to the thiophene (B33073) ring, the ketone linker, and the isopropyl side chain.

The thiophene ring is a key pharmacophore in many biologically active molecules, and its substitution pattern significantly impacts activity. rsc.orgnih.gov For this compound, the chlorine atom at the 5-position and the available hydrogen at the 3- and 4-positions are primary sites for modification. A rational design strategy would involve introducing a variety of substituents to probe the influence of electronic and steric effects. nih.govnih.gov

Key objectives for thiophene ring variations include:

Exploring Electronic Effects: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can modulate the electron density of the ring and its interaction with biological targets. nih.gov

Probing Steric Hindrance: Introducing bulky substituents at the 3-, 4-, or 5-positions can define the spatial requirements of the binding pocket.

Modifying Physicochemical Properties: Substituents can be chosen to alter properties like lipophilicity (logP) and metabolic stability, which are crucial for drug development. nih.gov

Table 1: Proposed Substituent Variations on the Thiophene Ring for SAR Studies

| Position on Thiophene Ring | Current Substituent | Proposed Variations | Rationale for Variation |

| 5 | Chlorine (Cl) | Fluorine (F), Bromine (Br) | Investigate halogen bond effects and steric tolerance. |

| 5 | Chlorine (Cl) | Methyl (CH₃), Methoxy (OCH₃) | Introduce electron-donating groups to alter ring electronics. |

| 5 | Chlorine (Cl) | Cyano (CN), Nitro (NO₂) | Introduce electron-withdrawing groups to probe electronic requirements. |

| 4 | Hydrogen (H) | Methyl (CH₃), Halogens (F, Cl) | Explore steric and electronic effects at an adjacent position. |

| 3 | Hydrogen (H) | Phenyl, Pyridyl | Introduce larger aromatic systems to explore extended binding interactions. |

The ketone linker and the isopropyl side chain are also critical for molecular recognition and reactivity. Modifications in this region can influence the molecule's conformation, stability, and ability to form key interactions.

Ketone Linker Modifications: The carbonyl group of the ketone is a key hydrogen bond acceptor. It can be replaced with other functional groups to assess the importance of this interaction. Potential modifications include reduction to a secondary alcohol, conversion to an oxime or hydrazone, or replacement with a thioketone. thermofisher.comresearchgate.net Each change alters the geometry and electronic nature of the linker.

Side Chain Alterations: The isopropyl group (-CH(CH₃)₂) provides a specific steric profile. A systematic SAR study would involve altering its size and nature. This can range from smaller groups (ethyl) to larger (tert-butyl) or cyclic (cyclopropyl, cyclohexyl) substituents to map the steric boundaries of the target's binding site. Introducing polarity into the side chain (e.g., a hydroxyl group) could also probe for additional hydrogen bonding opportunities.

Table 2: Proposed Modifications to the Ketone Linker and Side Chain

| Molecular Fragment | Proposed Modification | Rationale |

| Ketone (C=O) | Secondary Alcohol (CH-OH) | Introduce a hydrogen bond donor and a chiral center. |

| Ketone (C=O) | Oxime (C=N-OH) | Alter linker geometry and hydrogen bonding capacity. |

| Ketone (C=O) | Methylene (B1212753) bridge (-CH₂-) | Remove the polar carbonyl group to assess its importance. |

| Isopropyl Side Chain | Ethyl, n-Propyl | Decrease steric bulk. |

| Isopropyl Side Chain | tert-Butyl, Cyclohexyl | Increase steric bulk to probe space limitations. |

| Isopropyl Side Chain | 2-Hydroxypropyl | Introduce a polar functional group. |

Methodologies for Elucidating Reaction Mechanisms and Pathways

Understanding the chemical reactivity and potential metabolic pathways of this compound is crucial. This involves studying its behavior under various conditions to identify key reaction steps, intermediates, and transition states.

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how those rates are affected by changes in reaction conditions or molecular structure. For analogous systems like 2-acetylthiophene, kinetic studies have been used to investigate reactions with various reagents. researchgate.netufms.br

A typical approach involves monitoring the concentration of the reactant or product over time using techniques like UV/Vis spectrophotometry or HPLC. ufms.br For a series of derivatives, the reaction rates can be correlated with the electronic properties of the substituents using a Hammett plot, which provides insight into the charge distribution in the transition state of the rate-determining step. researchgate.net

Table 3: Example Data from a Hypothetical Kinetic Study on Thiophene Derivatives

| Derivative (Substituent at 5-position) | Reaction Rate Constant (k, M⁻¹s⁻¹) | Hammett Constant (σ) |

| Methoxy (-OCH₃) | 0.05 | -0.27 |

| Methyl (-CH₃) | 0.12 | -0.17 |

| Hydrogen (-H) | 0.25 | 0.00 |

| Chlorine (-Cl) | 0.45 | 0.23 |

| Nitro (-NO₂) | 1.50 | 0.78 |

This data would allow researchers to determine if the reaction is accelerated by electron-withdrawing or electron-donating groups, providing clues about the reaction mechanism.

Many reactions involving thiophene rings proceed through unstable, reactive intermediates. For instance, the oxidation of thiophenes can lead to the formation of thiophene S-oxides, which are highly reactive and can be trapped by other molecules. researchgate.net Identifying these transient species is key to confirming a proposed reaction mechanism.

Common techniques for this purpose include:

Spectroscopic Trapping: Using spectroscopic methods (e.g., NMR, EPR) at low temperatures to slow down the reaction and observe the intermediate directly.

Chemical Trapping: Introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. For example, dienophiles like N-methylmaleimide can be used to trap thiophene S-oxides. researchgate.net

Isotope Labeling Studies: Replacing an atom in the starting material with one of its isotopes (e.g., ²H, ¹³C, ¹⁸O) and tracking its position in the products can reveal bond-breaking and bond-forming steps.

Computational Approaches in Support of SAR Studies

Computational chemistry provides powerful tools for rationalizing experimental results and guiding further research. For thiophene-based systems, methods like Density Functional Theory (DFT) and molecular docking are widely used. nih.govarabjchem.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. It can help rationalize the observed SAR by showing how different substituents interact with the binding site. For example, docking studies on thiophene derivatives have been used to explain their antibacterial activity by identifying key interactions with the target enzyme. researchgate.netcolab.ws

Quantum Chemistry (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as the distribution of electron density, the energies of molecular orbitals (HOMO/LUMO), and the stability of different conformations. nih.gov These calculations can help explain the reactivity of the molecule and the stability of potential intermediates and transition states, complementing kinetic studies. researchgate.net For instance, DFT can be used to model the transition state of a reaction, providing a theoretical basis for the experimentally observed reaction rates.

Pharmacophore Generation from Analogous Compounds

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional orientation. mdpi.com Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the three-dimensional structure of the biological target (structure-based). mdpi.com

For systems analogous to this compound, which contains a substituted thiophene ring, pharmacophore models are instrumental in identifying key interaction points. Thiophene itself is recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov

Key Pharmacophoric Features in Thiophene-Containing Analogues:

Aromatic Ring: The thiophene ring serves as a core aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with biological targets.

Hydrogen Bond Acceptor: The carbonyl oxygen of the propan-1-one moiety is a prominent hydrogen bond acceptor, a critical feature in many pharmacophore models for various receptor interactions.

Hydrophobic Groups: The isobutyryl group and the chlorine atom contribute to the lipophilicity of the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in a receptor.

Halogen Atom: The chlorine atom at the 5-position of the thiophene ring can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.

Pharmacophore models for various thiophene derivatives have been successfully developed to identify novel bioactive compounds. For instance, a pharmacophore-based approach was used to design and synthesize novel tetrahydrobenzo[b]thiophene candidates as potential dual Topoisomerase I/II inhibitors. nih.gov Similarly, a ligand-based pharmacophore model for HSP90 C-terminal inhibitors led to the identification of 2-heteroarylthio-N-arylacetamides as a new class of inhibitors. nih.gov

The general process of generating a ligand-based pharmacophore model for analogues of this compound would involve:

Selection of a training set: A diverse set of thiophene derivatives with known biological activities against a specific target would be chosen.

Conformational analysis: The three-dimensional conformations of each molecule in the training set are generated.

Feature identification: Common chemical features present in the active molecules are identified.

Pharmacophore hypothesis generation: Several pharmacophore models are generated, and the best model is selected based on its ability to distinguish between active and inactive compounds.

Validation: The selected model is validated using a test set of molecules not included in the training set.

Molecular Field Analysis and 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to correlate the 3D properties of a series of molecules with their biological activities. mdpi.com These methods provide detailed insights into how steric and electronic fields of a molecule influence its interaction with a biological target. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA):

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in a dataset. nih.gov The molecules are aligned based on a common substructure or a pharmacophore. The resulting energy values at different grid points are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model.

A CoMFA study on analogous thiophene-containing compounds would involve:

Molecular Modeling and Alignment: Building 3D structures of the compounds and aligning them based on the chlorothiophene core.

Calculation of Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point.

Statistical Analysis: Using PLS to correlate the field values with the biological activities of the compounds.

Contour Map Visualization: The results are visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity.

For instance, a CoMFA model for dopamine (B1211576) D2 receptor antagonists identified regions where bulky substituents were favored or disfavored and where negative charge would be beneficial. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable 3D-QSAR model.